3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyridine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and enzyme modulation. Key structural elements include:
- A thioether linkage (-S-) connecting the triazolopyridine core to a 2-oxoethyl group.
- A 3-chloro-4-methylphenyl substituent attached via an amide bond to the oxoethyl group.
- A 3-fluorophenyl carboxamide group at position 6 of the triazolopyridine.
The chloro and methyl groups may enhance steric and electronic effects, while the fluorine atom improves metabolic stability .
Properties
IUPAC Name |
3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN5O2S/c1-13-5-7-17(10-18(13)23)25-20(30)12-32-22-28-27-19-8-6-14(11-29(19)22)21(31)26-16-4-2-3-15(24)9-16/h2-11H,12H2,1H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXPSRNKWABCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Triazolopyridine vs. Thienopyridine Derivatives
Analysis: The triazolopyridine core offers greater hydrogen-bonding capacity compared to thienopyridines, which may improve target selectivity. However, thienopyridines with trifluoromethyl groups (e.g., ) exhibit enhanced membrane permeability .
Substituent-Driven Activity Comparisons
Aromatic Substituents
Analysis :
- The 3-fluorophenyl group in the target compound reduces oxidative metabolism compared to non-fluorinated analogs .
- Trifluoromethyl groups (e.g., ) significantly increase logP (by ~1.5 units) but may reduce aqueous solubility.
Thioether-Linked Analogues
Analysis : The thioether linkage is critical for maintaining conformational flexibility. Bulky substituents (e.g., 3-chloro-4-methylphenyl in the target) may slow hepatic clearance compared to smaller groups (e.g., methoxy in ).
Key Observations :
- The target compound’s triazolopyridine core requires specialized cyclization conditions (e.g., DMF-mediated reactions as in ), increasing synthetic difficulty versus thienopyridines.
- Hexahydrocycloocta[b]thieno[3,2-e]pyridine exhibits superior conformational rigidity but faces scalability challenges.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
